N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound featuring both tetrazole and benzimidazole moieties. These functional groups are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-aminobenzonitrile with sodium azide and ammonium chloride under acidic conditions to form 4-(1H-tetrazol-1-yl)aniline.
Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with acetic acid or its derivatives under acidic conditions to form 1H-benzo[d]imidazole.
Coupling Reaction: The final step involves coupling 4-(1H-tetrazol-1-yl)aniline with 2-(1H-benzo[d]imidazol-1-yl)acetyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: Both the tetrazole and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide are often employed.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The tetrazole and benzimidazole rings are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s ability to inhibit certain enzymes and receptors makes it a promising candidate for treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites, while the benzimidazole ring can interact with nucleic acids and proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzimidazol-2-yl)acetamide
- N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzimidazol-1-yl)propionamide
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is unique due to the specific positioning of the tetrazole and benzimidazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O/c24-16(9-22-10-17-14-3-1-2-4-15(14)22)19-12-5-7-13(8-6-12)23-11-18-20-21-23/h1-8,10-11H,9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNKLTMDARCXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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